molecular formula C16H24N2O B570571 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- CAS No. 98626-59-6

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-

Cat. No.: B570571
CAS No.: 98626-59-6
M. Wt: 260.381
InChI Key: AALBZAYEBOEAPQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- represents a sophisticated example of pharmaceutical nomenclature reflecting both structural complexity and stereochemical specificity. The compound belongs to the broader class of pipecoloxylidides, which are characterized by their piperidine ring system coupled with a dimethylphenyl moiety through an amide linkage. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the piperidine ring serves as the core structural framework, with the carboxamide functionality at the 2-position representing the primary functional group.

The structural classification places this compound within the aminoamide family of local anesthetics, specifically as a member of the pipecoloxylidide subgroup. The molecular architecture consists of a six-membered saturated piperidine ring bearing an ethyl substituent on the nitrogen atom, connected via an amide bond to a 2,6-dimethylphenyl aromatic system. This structural arrangement is characteristic of compounds designed for interaction with sodium channels in neural tissue, though the specific stereochemical configuration imparts unique properties to the molecule.

Alternative nomenclature for this compound includes (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide and (-)-2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (2S)-. The systematic naming conventions emphasize the stereochemical designation through the (S)- prefix, indicating the absolute configuration at the chiral center located at the 2-position of the piperidine ring. This stereochemical specificity distinguishes the compound from its racemic mixtures and its (R)-enantiomer counterpart.

The compound is frequently referenced in pharmaceutical literature as Ropivacaine European Pharmacopoeia Impurity D, reflecting its relationship to the clinically utilized local anesthetic ropivacaine. This designation highlights the compound's role as a related substance in pharmaceutical analysis and quality control procedures. The structural similarity to ropivacaine, differing primarily in the alkyl chain length on the piperidine nitrogen, positions this compound as a valuable reference standard for analytical methodology development.

Historical Context in Pharmaceutical Chemistry

The historical development of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is intrinsically linked to the evolution of the pipecoloxylidide class of local anesthetics, which were first synthesized in 1957. The pipecoloxylidide family emerged as a significant advancement in local anesthetic chemistry, building upon earlier work with ester-type local anesthetics and representing a transition toward more stable aminoamide structures. The systematic exploration of this chemical class led to the development of clinically important compounds including mepivacaine, bupivacaine, and subsequently ropivacaine.

The pharmaceutical significance of pipecoloxylidides became particularly evident following concerns about the cardiac toxicity of existing long-acting local anesthetics in the late 1970s. The search for safer alternatives with reduced cardiotoxic potential drove extensive research into structure-activity relationships within this chemical family. The development of ropivacaine as a pure S-enantiomer represented a significant milestone in this research trajectory, with the compound under investigation serving as a related analog that contributed to understanding the stereochemical requirements for local anesthetic activity.

Research into the pipecoloxylidide series revealed important insights about the relationship between molecular structure and biological activity. The systematic variation of alkyl substituents on the piperidine nitrogen atom provided valuable structure-activity data, with the ethyl derivative representing an intermediate position between the methyl group of mepivacaine and the propyl group of ropivacaine. This structural progression allowed researchers to map the pharmacological consequences of incremental changes in molecular architecture.

The compound's emergence as a pharmaceutical impurity standard reflects the rigorous quality control requirements of modern pharmaceutical manufacturing. The designation as Ropivacaine European Pharmacopoeia Impurity D underscores its importance in analytical chemistry applications, where precise identification and quantification of related substances is essential for drug quality assurance. This role has elevated the compound from a simple synthetic intermediate to a critical component in pharmaceutical analytical procedures.

Significance in Stereochemical Research

The stereochemical properties of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- exemplify the fundamental importance of three-dimensional molecular structure in pharmaceutical science. The compound possesses a single chiral center at the 2-position of the piperidine ring, creating two possible enantiomeric forms that exhibit distinct biological properties. The S-enantiomer configuration represents the therapeutically preferred stereoisomer within the pipecoloxylidide family, as demonstrated through extensive pharmacological research.

Stereochemical investigations have revealed significant differences in the biological activity of pipecoloxylidide enantiomers, with the S-forms generally exhibiting superior pharmacological profiles compared to their R-counterparts. These differences manifest in multiple pharmacological parameters, including duration of action, potency, and importantly, reduced potential for cardiovascular toxicity. The compound under study represents a valuable tool for investigating these stereochemical relationships and understanding the molecular basis for enantiomeric differences in biological systems.

The preparation of enantiomerically pure compounds within the pipecoloxylidide series has advanced significantly since the initial synthesis of racemic mixtures. Modern synthetic approaches emphasize the importance of stereochemical control, with methods such as asymmetric synthesis and chiral resolution being employed to obtain compounds with high enantiomeric purity. The compound is typically prepared with enantiomeric purity exceeding 99.5 percent, demonstrating the sophisticated level of stereochemical control achievable in contemporary pharmaceutical chemistry.

Research applications of this compound extend beyond simple stereochemical comparisons to include studies of chiral recognition, receptor binding, and metabolic stereoselectivity. The availability of both pure enantiomers allows for detailed investigation of stereoselective interactions with biological targets, providing insights into the molecular mechanisms underlying the differential activity of chiral drugs. These studies have contributed to broader understanding of stereochemical requirements in drug design and development.

Registration and Identification Parameters

The compound is officially registered under Chemical Abstracts Service registry number 98626-59-6, providing a unique identifier for this specific stereoisomer. This registration number distinguishes the compound from its enantiomeric counterpart, which carries the separate registry number 98626-60-9, emphasizing the importance of stereochemical specification in chemical databases. The systematic registration of individual enantiomers reflects the pharmaceutical industry's recognition of stereochemical significance in drug development and regulatory affairs.

Parameter Value Reference
Chemical Abstracts Service Number 98626-59-6
Molecular Formula C₁₆H₂₄N₂O
Molecular Weight 260.37 g/mol
Exact Mass 260.18900
Stereochemical Designation (S)-configuration

The molecular formula C₁₆H₂₄N₂O reflects the compound's composition of sixteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom. This empirical formula is shared with its enantiomeric counterpart, highlighting the importance of stereochemical descriptors in compound identification. The molecular weight of 260.37 grams per mole provides additional confirmation of molecular identity and is essential for analytical quantification procedures.

Physical property data for the compound includes an exact mass of 260.18900 as determined by mass spectrometry, providing high-precision molecular weight information essential for analytical applications. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 3.70370, indicating moderate lipophilicity that is characteristic of local anesthetic compounds. The polar surface area is calculated as 35.83000 square angstroms, reflecting the compound's molecular topology and potential for membrane permeation.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBZAYEBOEAPQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98626-59-6
Record name N-(2,6-Dimethylphenyl)-1-ethylpiperidine-2-carboxamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-DIMETHYLPHENYL)-1-ETHYLPIPERIDINE-2-CARBOXAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FC6DB9MS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Routes for Racemic Precursor Synthesis

The racemic precursor, (R,S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is synthesized via a three-step sequence starting from pipecolic acid (piperidine-2-carboxylic acid). In the first step, pipecolic acid undergoes protonation with concentrated hydrochloric acid to form a hydrochloride salt, followed by halogenation using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 2-piperidinecarbonyl chloride . Subsequent amidation with 2,6-dimethylaniline in a polar aprotic solvent such as dimethylformamide (DMF) produces the racemic carboxamide. This method achieves yields of 85–90% with a melting point of 118–120°C .

Table 1: Comparison of Halogenation Agents

Halogenation AgentTemperature (°C)Reaction Time (h)Yield (%)
SOCl₂40–803–588
POCl₃60–804–685

Chiral Resolution of (S)-Enantiomer

Chiral separation of the racemic mixture is critical for obtaining the pharmacologically active (S)-enantiomer. Industrial processes employ diastereomeric salt formation using resolving agents such as L-(–)-dibenzoyl tartaric acid (L-DBTA) . The racemic freebase is dissolved in ethyl acetate or methanol, and L-DBTA is added in a 0.5–1.0 molar ratio. The (S)-enantiomer preferentially crystallizes as a tartrate salt, while the (R)-enantiomer remains in solution. Recrystallization in ethanol/water mixtures enhances enantiomeric excess to >99.3% .

Table 2: Solvent Systems for Chiral Resolution

SolventResolution Agentee (%)Yield (%)
Ethyl acetateL-DBTA99.559
Methanol/waterL-(+)-tartaric acid98.755

Introduction of the ethyl group at the piperidine nitrogen is achieved via nucleophilic substitution. The (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide freebase is reacted with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. Optimal conditions involve refluxing in acetonitrile for 8–12 hours, yielding 70–75% of the 1-ethyl derivative . Alternative methods use reductive amination with ethylamine and sodium cyanoborohydride, though this route requires stringent pH control .

StepTemperature (°C)Pressure (Pa)Key Metric
Halogenation60–80200–500Conversion rate >95%
Chiral Resolution25–30Ambientee = 99.5%
Alkylation80–100AmbientYield = 73%

Analytical Characterization and Quality Control

Final product quality is verified using:

  • 1H/13C NMR : Confirms ethyl substitution (δ 1.2–1.4 ppm for CH₃CH₂) and aromatic protons (δ 6.8–7.1 ppm) .

  • X-Ray Diffraction (XRD) : Validates crystal structure and polymorphic form .

  • Thermogravimetric Analysis (TGA) : Ensures thermal stability up to 200°C .

Environmental and Cost Considerations

Modern routes emphasize green chemistry principles:

  • Solvent Recovery : Ethyl acetate and methanol are recycled, reducing waste by 30% .

  • Catalyst Optimization : DMF is replaced with biodegradable solvents in newer protocols .

Chemical Reactions Analysis

Alkylation Reactions

The ethyl group at the piperidine nitrogen can undergo further alkylation under nucleophilic conditions. This reaction is critical for modifying the compound’s pharmacological properties.

Example Reaction:
(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide reacts with bromobutane in the presence of sodium carbonate (Na₂CO₃) to form (2S)-1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (levobupivacaine) .

Reagent Conditions Product Yield Source
Bromobutane, Na₂CO₃DMF, 75°C, 5 hours(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide79.2%
1-Bromo-3-fluoropentane, K₂CO₃DMF, 80°C, 3 hours(S)-N-(2,6-Diethylphenyl)-1-(5-fluoropentyl)piperidine-2-carboxamide79.2%

Mechanism:

  • The piperidine nitrogen acts as a nucleophile, attacking the alkyl halide.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Hydrolysis Reactions

The carboxamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.

Example Reaction:
In concentrated hydrochloric acid (HCl), the compound undergoes hydrolysis to form 2-piperidinecarboxylic acid and 2,6-dimethylaniline as intermediates .

Reagent Conditions Product Application
Concentrated HClReflux, reduced pressure2-Piperidinecarboxylic acidIntermediate for further synthesis

Notes:

  • Hydrolysis is typically followed by halogenation (e.g., using thionyl chloride) to generate reactive acyl chlorides.

Enantiomeric Resolution

The (S)-enantiomer is separated from racemic mixtures using chiral resolving agents.

Example Protocol:

  • Racemic N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide is treated with L-(–)-dibenzoyl tartaric acid in isopropanol/water.

  • The (S)-enantiomer forms a diastereomeric salt that precipitates, achieving >99% enantiomeric excess (ee) .

Resolving Agent Solvent System Temperature ee Achieved
L-(–)-Dibenzoyl tartaric acidIsopropanol/water45°C>99%

Optimization:

  • Ethyl acetate is preferred for recrystallization due to higher purity and yield .

Table 2: Enantiomeric Resolution Efficiency

Resolving Agent Solvent ee Yield
L-(–)-Dibenzoyl tartaric acidEthyl acetate>99%59%

Scientific Research Applications

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Lipophilicity (LogP) Solubility
(S)-1-Ethyl derivative (Target) Ethyl (-CH₂CH₃) C₁₄H₂₀N₂O 232.33 27262-40-4 ~2.1 (estimated) Low water solubility
Mepivacaine Methyl (-CH₃) C₁₅H₂₂N₂O 246.35 96-88-8 1.8 Freely soluble in water
Ropivacaine Propyl (-CH₂CH₂CH₃) C₁₇H₂₆N₂O 274.40 84057-95-4 2.9 Slightly soluble
Bupivacaine Butyl (-CH₂CH₂CH₂CH₃) C₁₈H₂₈N₂O 288.43 18010-40-7 3.5 Poorly soluble

Key Observations :

  • Lipophilicity : Increases with longer alkyl chains (methyl < ethyl < propyl < butyl), correlating with enhanced tissue penetration and duration of action .
  • Solubility : Methyl-substituted mepivacaine exhibits higher aqueous solubility due to reduced steric hindrance .

Pharmacological Profiles

Compound Clinical Use Onset Time Duration of Action Potency (vs. Lidocaine) Cardiotoxicity Risk
Target (Ethyl) Under investigation Moderate Intermediate (~3–6 hrs) Estimated 2–3x Likely lower than bupivacaine
Mepivacaine Local anesthesia Rapid (2–5 min) Short (~1–2 hrs) 2x Low
Ropivacaine Regional anesthesia, analgesia Moderate Long (~4–8 hrs) 3–4x Low (S-enantiomer advantage)
Bupivacaine Spinal/epidural anesthesia Slow (5–10 min) Very long (~6–12 hrs) 4x High

Key Findings :

  • Ethyl Substituent : The target compound’s ethyl group likely balances onset time and duration, positioning it between mepivacaine (short-acting) and ropivacaine (long-acting) .
  • Cardiotoxicity : Bupivacaine’s butyl group increases lipid solubility and cardiotoxicity risk, whereas the ethyl derivative’s shorter chain may reduce this risk .
  • Enantiomer Specificity : Ropivacaine’s S-enantiomer reduces systemic toxicity compared to racemic bupivacaine, suggesting similar stereochemical advantages for the target compound .

Structural Similarity and SAR Insights

The similarity scores (from ) highlight structural relationships:

  • N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (CAS 15883-20-2) : Similarity = 0.74. Lacks the 1-ethyl group, resulting in reduced potency and duration .
  • Ropivacaine (CAS 84057-95-4) : Similarity = 0.73. The propyl group enhances lipid binding and prolongs action .
  • Mepivacaine (CAS 96-88-8) : Similarity = 0.75. Methyl substitution limits duration but improves safety .

Structure-Activity Relationship (SAR) :

  • Alkyl Chain Length : Directly correlates with potency, duration, and toxicity. Ethyl may offer intermediate properties.
  • Stereochemistry : The (S)-configuration in the target compound and ropivacaine improves receptor selectivity and reduces off-target effects .

Biological Activity

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-, also known as (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide, is a compound with a piperidine ring structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Despite limited information on its specific mechanisms of action, related compounds have been studied extensively for their therapeutic properties.

The molecular formula of this compound is C16H24N2OC_{16}H_{24}N_{2}O with a molecular weight of approximately 260.37 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC16H24N2OC_{16}H_{24}N_{2}O
Molecular Weight260.375 g/mol
LogP3.70
PSA (Polar Surface Area)35.83 Ų

Biological Activity Overview

While specific studies on the biological activity of (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide are scarce, related compounds such as Ropivacaine have provided insights into the potential activities of this class of molecules.

Analgesic Properties

Ropivacaine, a local anesthetic closely related to this compound, has demonstrated significant analgesic properties by blocking sodium channels in nerve cells. This mechanism leads to decreased neuronal excitability and pain transmission. It is hypothesized that (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide may exhibit similar properties due to structural similarities.

Antidepressant Activity

Research into piperidine derivatives has shown potential antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the dimethylphenyl group may enhance the selectivity and potency of the compound in targeting specific receptors involved in mood regulation.

Case Studies and Research Findings

  • Ropivacaine Studies : Clinical trials involving Ropivacaine have shown its efficacy in pain management post-surgery and during labor. Its stereochemistry plays a crucial role in its potency and side effect profile.
  • Piperidine Derivatives : Various studies on piperidine derivatives have indicated potential for treating neurological disorders due to their ability to cross the blood-brain barrier (BBB). The lipophilicity indicated by the LogP value suggests that (S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide may also penetrate the BBB effectively.
  • CYP450 Interaction : Preliminary data suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2D6, which could influence drug metabolism and efficacy.

Q & A

Q. What synthetic routes are established for (S)-N-(2,6-dimethylphenyl)-1-ethyl-2-piperidinecarboxamide?

The synthesis typically involves chiral resolution of racemic intermediates. For example, (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide can be resolved using L-(−)-dibenzoyl tartaric acid as a resolving agent, followed by alkylation with ethyl bromide. Solvent optimization (e.g., ethyl acetate) improves yield (59%) and purity (99.98%) during purification . Structural analogs like bupivacaine and ropivacaine employ similar resolution strategies, suggesting transferable methodologies for ethyl derivatives .

Q. How is chiral resolution optimized for enantiomerically pure (S)-isomers?

Chiral resolution via diastereomeric salt formation is a key step. Using L-(−)-dibenzoyl tartaric acid, the (S)-enantiomer is preferentially crystallized from solvents like ethyl acetate. This method leverages differences in solubility between diastereomers, with purity confirmed by chiral HPLC or X-ray crystallography .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : Determines absolute configuration and crystal packing .
  • Chiral HPLC : Validates enantiomeric purity .
  • NMR and mass spectrometry : Confirm molecular structure and detect impurities . Physicochemical properties (e.g., water insolubility) guide formulation strategies .

Q. How is the compound’s pharmacological activity assessed in preclinical studies?

In vitro assays (e.g., sodium channel inhibition) and in vivo models (e.g., rodent nerve blockade) evaluate local anesthetic efficacy. Comparative studies with analogs like bupivacaine (1-butyl derivative) assess duration and potency . Toxicity profiling includes cardiovascular and neurotoxic endpoints .

Q. What stability considerations are relevant for storage and handling?

The compound degrades under prolonged storage, requiring inert atmospheres and low temperatures. Stability studies use accelerated degradation (e.g., heat, light) monitored via HPLC. Residual solvent analysis (e.g., DMF) ensures compliance with pharmacopeial standards .

Advanced Research Questions

Q. How does solvent selection impact synthesis scalability and impurity profiles?

High-boiling solvents like DMF introduce residual impurities, complicating large-scale synthesis. Ethyl acetate, identified via solvent screening (Table 1 in ), minimizes side reactions and simplifies purification. Alternative solvents (e.g., acetonitrile) may further optimize reaction kinetics .

Q. What structural modifications enhance selectivity and reduce toxicity compared to analogs?

Substituting the 1-alkyl group (ethyl vs. butyl/propyl) alters lipid solubility and protein binding. For example, ropivacaine’s propyl group reduces cardiotoxicity vs. bupivacaine. Computational modeling (e.g., docking studies) predicts interactions with voltage-gated sodium channels .

Q. How are enantiomeric impurities quantified and mitigated during synthesis?

Chiral stationary phase chromatography (e.g., amylose-based columns) detects <0.1% impurities. Process controls include kinetic resolution and asymmetric catalysis. highlights L-(−)-dibenzoyl tartaric acid’s role in minimizing (R)-isomer contamination .

Q. What pharmacokinetic challenges arise in developing sustained-release formulations?

Low water solubility necessitates lipid-based carriers (e.g., liposomes) or cyclodextrin complexes. Bupivacaine liposome formulations ( ) prolong duration but require stability testing under physiological conditions (pH, temperature) .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

SHELX software refines X-ray diffraction data to confirm the (S)-configuration. Discrepancies between theoretical and experimental data (e.g., bond angles) are resolved via high-resolution crystallography and density functional theory (DFT) calculations .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize solvents with low boiling points and high selectivity .
  • Analytical Workflows : Combine chiral HPLC with mass spectrometry for impurity profiling .
  • Preclinical Testing : Use species-specific metabolic models to predict human pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.